L-Leucyl-L-tryptophyl-L-methionine

Übersicht

Beschreibung

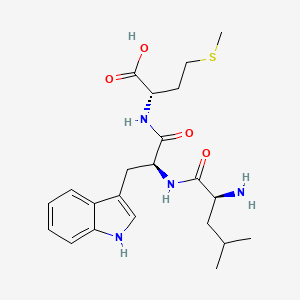

“L-Leucyl-L-tryptophyl-L-methionine” is a tripeptide composed of the amino acids leucine, tryptophan, and methionine . It’s a specific sequence of amino acids joined by peptide linkages .

Synthesis Analysis

The synthesis of such peptides often involves the use of metabolic engineering in microorganisms. For instance, the production of L-methionine in Escherichia coli has been enhanced by strengthening the L-methionine terminal synthetic module . Similarly, the biosynthetic pathway of L-tryptophan in E. coli has been reconstructed using metabolic engineering strategies .Molecular Structure Analysis

The molecular formula of “L-Leucyl-L-tryptophyl-L-methionine” is C23H34N4O4, with an average mass of 430.540 Da and a mono-isotopic mass of 430.257996 Da .Chemical Reactions Analysis

The N-terminal methionine N(alpha)-acetyltransferase NatC enzyme specifically targets N-terminal L-methionine residues attached to bulky hydrophobic residues at the second position, including Leu, Ile, Phe, Trp, and Tyr residues .Wissenschaftliche Forschungsanwendungen

Neuroprotection and Neurodegenerative Diseases

Methionine, a component of L-Leucyl-L-tryptophyl-L-methionine, has shown potential in neuroprotection and the mitigation of neurodegenerative diseases. Studies indicate that methionine plays a crucial role in metabolism, innate immunity, and the activation of endogenous antioxidant enzymes. These enzymes include methionine sulfoxide reductase A/B and those involved in the biosynthesis of glutathione, which helps counteract oxidative stress. Methionine's protective effects against 6-hydroxydopamine-induced injury, particularly in Parkinson's disease models, suggest its potential in maintaining mitochondrial functionality and preventing the progression of neurodegenerative processes (Catanesi et al., 2021).

Molecular and Cellular Interactions

L-Methionine's interactions with proteins and small molecules are pivotal for basic sciences and drug development. Research has explored the variations in stability, function, and structure of proteins like α-Chymotrypsin in the presence of L-Methionine. These studies utilize spectroscopic and computational approaches, revealing that L-Methionine can serve as an activator, stabilizing the enzyme and influencing its activity, which is crucial for understanding protein-small molecule interactions (Asgharzadeh et al., 2019).

Agricultural and Nutritional Applications

The role of L-Methionine in agriculture, particularly in enhancing the growth and yield of crops like lettuce, has been studied. It acts as a natural plant growth stimulator, and its application has been found to significantly improve growth performance, illustrating its potential to enhance hydroponic production and, consequently, human nutrition (Khan et al., 2019).

Biochemical Detection and Analysis

In the realm of biochemical detection and analysis, L-Methionine's significance is underscored by the development of chemosensors for its detection in water solutions. Such advancements in the selective and sensitive detection of L-Methionine highlight its importance and the need for efficient monitoring in various biological and environmental contexts (Lin et al., 2017).

Antioxidant Pathways and Oxidative Stress Mitigation

L-Methionine's involvement in activating the Nrf2-ARE antioxidant pathway has been documented. This activation stimulates endogenous antioxidant activity, reducing reactive oxygen species (ROS)-derived oxidative stress. The intake of L-Methionine leads to the upregulation of various antioxidant expressions and increases in methionine sulfoxide reductase expression and glutathione synthesis, highlighting its critical role in mitigating oxidative stress (Wang et al., 2019).

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4S/c1-13(2)10-16(23)20(27)26-19(21(28)25-18(22(29)30)8-9-31-3)11-14-12-24-17-7-5-4-6-15(14)17/h4-7,12-13,16,18-19,24H,8-11,23H2,1-3H3,(H,25,28)(H,26,27)(H,29,30)/t16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMIKFNIYPDJF-WDSOQIARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562284 | |

| Record name | L-Leucyl-L-tryptophyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Leucyl-L-tryptophyl-L-methionine | |

CAS RN |

55023-99-9 | |

| Record name | L-Leucyl-L-tryptophyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

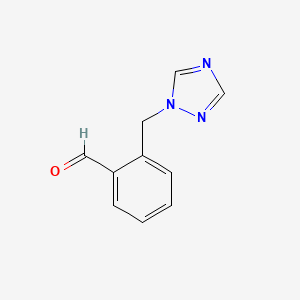

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Aminomethylbicyclo[2.2.2]octane](/img/structure/B1627534.png)

![4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid](/img/structure/B1627537.png)

![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)